3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid
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Overview
Description
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid is an organic compound that features a piperidine ring substituted with a 2-fluorobenzoyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the 2-Fluorobenzoyl Group: The 2-fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride and the piperidine derivative.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Catalysts and reaction conditions would be carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-phenylpiperidine share structural similarities.
Fluorobenzoyl Derivatives: Compounds such as 2-fluorobenzoyl chloride and 2-fluorobenzoyl acetate.
Uniqueness
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid is unique due to the combination of the piperidine ring and the 2-fluorobenzoyl group, which can confer specific biological activities and chemical reactivity not observed in other similar compounds .
Properties
IUPAC Name |
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-13-4-2-1-3-12(13)15(20)17-9-7-11(8-10-17)5-6-14(18)19/h1-4,11H,5-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXPGBJAYXHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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